MOR agonist-3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MOR agonist-3 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity, essential for pharmaceutical applications. The exact industrial methods are often proprietary and protected by patents.
Chemical Reactions Analysis
Types of Reactions: MOR agonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to more active forms.
Substitution: Common in modifying the core structure to enhance or reduce specific activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
MOR agonist-3 has a wide range of applications in scientific research:
Mechanism of Action
MOR agonist-3 exerts its effects through dual mechanisms:
μ-Opioid Receptor Partial Agonism: It binds to the μ-opioid receptor, partially activating it to produce analgesic effects without the full risk of opioid abuse.
Dopamine D3 Receptor Antagonism: It blocks the dopamine D3 receptor, which is associated with reward and addiction pathways, thereby reducing the potential for opioid abuse.
Comparison with Similar Compounds
Morphine: A full μ-opioid receptor agonist with high abuse potential.
Buprenorphine: A partial μ-opioid receptor agonist like MOR agonist-3 but with different receptor affinities.
Naloxone: An opioid receptor antagonist used to reverse opioid overdose.
Uniqueness of this compound: this compound is unique due to its dual action on both dopamine D3 and μ-opioid receptors. This dual mechanism provides analgesic effects while potentially reducing the risk of opioid abuse, making it a promising candidate for safer pain management therapies .
Properties
Molecular Formula |
C28H32N2O2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-[[(1R,2S)-2-(2-methoxyphenyl)cyclopropyl]amino]-N,N-dimethyl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C28H32N2O2/c1-30(2)27(31)28(21-12-6-4-7-13-21,22-14-8-5-9-15-22)18-19-29-25-20-24(25)23-16-10-11-17-26(23)32-3/h4-17,24-25,29H,18-20H2,1-3H3/t24-,25+/m0/s1 |
InChI Key |
CRDDYQHSKSCCPP-LOSJGSFVSA-N |
Isomeric SMILES |
CN(C)C(=O)C(CCN[C@@H]1C[C@H]1C2=CC=CC=C2OC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C(=O)C(CCNC1CC1C2=CC=CC=C2OC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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